5-Amino-2-phtalimidoindan
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Overview
Description
5-Amino-2-phtalimidoindan is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.31 g/mol It is characterized by the presence of an amino group and a phthalimide moiety attached to an indan structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-phtalimidoindan typically involves the condensation of phthalic anhydride with an appropriate amine, followed by cyclization to form the indan structure. One common method involves the reaction of phthalic anhydride with 5-aminoindan in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-phtalimidoindan can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The phthalimide moiety can be reduced to form phthalic acid derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can produce a variety of alkylated or acylated products.
Scientific Research Applications
5-Amino-2-phtalimidoindan has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-phtalimidoindan involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phthalimide moiety can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: Shares the phthalimide moiety but lacks the indan structure.
5-Aminoindan: Contains the indan structure with an amino group but lacks the phthalimide moiety.
N-Phthaloyl glycine: Contains a phthalimide moiety attached to a glycine residue.
Uniqueness
5-Amino-2-phtalimidoindan is unique due to the combination of the indan structure with both an amino group and a phthalimide moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds cannot.
Properties
Molecular Formula |
C17H14N2O2 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-(5-amino-2,3-dihydro-1H-inden-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H14N2O2/c18-12-6-5-10-8-13(9-11(10)7-12)19-16(20)14-3-1-2-4-15(14)17(19)21/h1-7,13H,8-9,18H2 |
InChI Key |
JHOGMCFVKZDACN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)N)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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